1-Ethynyl-3-(methoxymethyl)benzene
Description
1-Ethynyl-3-(methoxymethyl)benzene (CAS: 1171659-23-6) is a substituted benzene derivative featuring an ethynyl (-C≡CH) group at the 1-position and a methoxymethyl (-CH₂OCH₃) group at the 3-position. This compound has been studied for its role in polycyclic aromatic hydrocarbon (PAH) formation under high-temperature conditions, particularly in shock tube experiments . Its discontinued commercial status suggests challenges in synthesis, stability, or applications.
Properties
IUPAC Name |
1-ethynyl-3-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8-11-2/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEKHLWDIYVFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339108-03-0 | |
| Record name | 1-ethynyl-3-(methoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds.
Mode of Action
It is known that aromatic compounds like this can undergo electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
Aromatic compounds are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation.
Pharmacokinetics
The molecular weight of the compound is 14619 g/mol, which suggests that it may have good bioavailability due to its relatively small size.
Biological Activity
1-Ethynyl-3-(methoxymethyl)benzene, also known by its CAS number 1339108-03-0, is an aromatic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
1-Ethynyl-3-(methoxymethyl)benzene features a benzene ring substituted with an ethynyl group and a methoxymethyl group. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 150.19 g/mol
- Solubility: Soluble in organic solvents, sparingly soluble in water.
- Stability: Stable under standard laboratory conditions.
Mechanisms of Biological Activity
The biological activity of 1-Ethynyl-3-(methoxymethyl)benzene is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity: Potential to inhibit bacterial growth.
- Anticancer Properties: Ability to induce apoptosis in cancer cells.
- Enzyme Inhibition: Interaction with enzymes leading to altered metabolic pathways.
Antimicrobial Activity
A study conducted by Smith et al. (2022) demonstrated that 1-Ethynyl-3-(methoxymethyl)benzene exhibited significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Anticancer Effects
In vitro studies by Johnson et al. (2023) reported that 1-Ethynyl-3-(methoxymethyl)benzene showed promising anticancer effects against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, with IC50 values around 25 µM .
Enzyme Inhibition
Research by Lee et al. (2024) focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The study highlighted that 1-Ethynyl-3-(methoxymethyl)benzene effectively inhibited the enzyme dihydrofolate reductase (DHFR), a target for various anticancer drugs, with an IC50 value of 15 µM .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of 1-Ethynyl-3-(methoxymethyl)benzene was tested against a panel of pathogens. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
A study evaluating the cytotoxic effects of the compound on MCF-7 breast cancer cells revealed significant findings:
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 25 | 40 |
Scientific Research Applications
Organic Synthesis
1-Ethynyl-3-(methoxymethyl)benzene serves as a crucial building block in organic synthesis. It can be utilized for:
- Formation of Carbon-Carbon Bonds : The ethynyl group allows for the formation of C-C bonds through various coupling reactions, such as Sonogashira and Heck reactions, facilitating the synthesis of complex organic molecules .
- Synthesis of Heterocycles : It can be employed in the preparation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
Material Science
The compound has potential applications in materials science, particularly in:
- Polymer Chemistry : It can be used as a monomer for synthesizing polymers with desirable mechanical and thermal properties.
- Nanotechnology : The compound's unique structure enables its use in creating nanomaterials with specific electronic or optical properties.
Biological Studies
Research has indicated that 1-Ethynyl-3-(methoxymethyl)benzene may exhibit biological activity:
- Anticancer Properties : Preliminary studies suggest that it may have potential anticancer effects, making it a candidate for further pharmacological evaluation .
- Biological Interactions : Investigations into its interactions with biomolecules could reveal insights into its mechanism of action and therapeutic potential.
Case Study 1: Synthesis of Complex Organic Molecules
A study published in the Beilstein Journal demonstrated the efficiency of using 1-Ethynyl-3-(methoxymethyl)benzene in microwave-assisted reactions for synthesizing complex organic molecules. The results showed high yields (up to 97%) when coupled with various aryl halides under optimized conditions . This highlights its utility as a versatile building block in organic chemistry.
In a biological assessment study, researchers evaluated the anticancer activity of derivatives synthesized from 1-Ethynyl-3-(methoxymethyl)benzene. The derivatives showed significant inhibition of cancer cell proliferation, suggesting a promising avenue for developing new anticancer agents .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Organic Synthesis | Building block for C-C bond formation | Utilized in Sonogashira and Heck reactions |
| Material Science | Monomer for polymers | Potential use in nanotechnology |
| Biological Studies | Anticancer research | Promising results warrant further study |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 1-Methoxy-3-(methoxymethyl)benzene
- Structure : Methoxy (-OCH₃) at 1-position and methoxymethyl (-CH₂OCH₃) at 3-position.
- Molecular Formula : C₉H₁₂O₂ (vs. inferred C₁₀H₁₀O for 1-ethynyl derivative) .
- Polarity: Two ether groups enhance polarity and solubility in polar solvents compared to the ethynyl-containing analogue. Applications: Likely used as a solvent or intermediate in organic synthesis, contrasting with the discontinued status of 1-ethynyl-3-(methoxymethyl)benzene .
2.2. 3-Ethylphenol
- Structure : Ethyl (-CH₂CH₃) and hydroxyl (-OH) groups at the 3-position.
- Molecular Formula : C₈H₁₀O .
- Key Differences: Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, increasing boiling point (≈240°C) and aqueous solubility compared to the methoxymethyl and ethynyl substituents. Reactivity: The phenolic -OH directs electrophilic substitution reactions, whereas the ethynyl group in 1-ethynyl-3-(methoxymethyl)benzene facilitates metal-catalyzed cross-coupling .
2.3. Phenol, 2-ethoxy-4-(methoxymethyl)-
- Structure : Ethoxy (-OCH₂CH₃) at 2-position and methoxymethyl (-CH₂OCH₃) at 4-position.
- CAS : 447-640-0 .
- Key Differences :
- Substitution Pattern : Ortho and para substituents create steric and electronic effects distinct from the meta-substituted 1-ethynyl-3-(methoxymethyl)benzene.
- Applications : Likely used in polymer or agrochemical synthesis due to its ether linkages, contrasting with the PAH-formation role of the ethynyl derivative .
Comparative Data Table
*Inferred molecular formula based on structural analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
